Coumarin 343 X carboxylic acid

Beschreibung

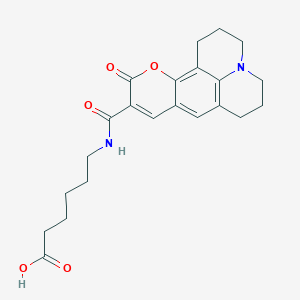

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c25-18(26)8-2-1-3-9-23-21(27)17-13-15-12-14-6-4-10-24-11-5-7-16(19(14)24)20(15)29-22(17)28/h12-13H,1-11H2,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUGYFCWVUOZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)O)CCCN3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Photophysical Profile of Coumarin 343 X Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin 343 X carboxylic acid, a prominent blue-emitting fluorophore, is a versatile tool in various scientific domains, including laser technologies and Förster Resonance Energy Transfer (FRET) applications, where it can act as a donor to fluorescein (B123965) (FAM).[1][2][3][4][5] This technical guide provides an in-depth overview of its core photophysical properties, equipping researchers with the essential data and methodologies for its effective implementation.

Core Photophysical Parameters

The photophysical characteristics of this compound are fundamental to its application. These properties, including its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime, dictate its performance as a fluorescent probe. The key quantitative data are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Maximum Excitation Wavelength (λ_abs) | 437 nm | Not Specified |

| Maximum Emission Wavelength (λ_em) | 477 nm | Not Specified |

| Molar Extinction Coefficient (ε) | 39,000 M⁻¹cm⁻¹ | Not Specified |

| Fluorescence Quantum Yield (Φ_f) | 0.63 | Not Specified |

| Fluorescence Lifetime (τ_f) | 3.09 ns | Toluene |

| 4.45 ns | Water | |

| 0.3 ns (aggregate), 3.6 ns (monomer) | Water/1,2-dichloroethane interface |

Table 1: Summary of the quantitative photophysical data for this compound. Data compiled from multiple sources.[1][2][3][6]

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of this compound requires precise experimental procedures. The following protocols outline the standard methodologies for measuring its key characteristics.

Absorption and Emission Spectra Measurement

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in which it is readily soluble).[2] The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

-

Absorption Spectrum Acquisition:

-

Scan the absorbance of the sample solution across a relevant wavelength range (e.g., 300-600 nm).

-

The wavelength at which the highest absorbance is recorded corresponds to λ_abs.

-

-

Emission Spectrum Acquisition:

-

Excite the sample at its absorption maximum (λ_abs).

-

Scan the emission intensity over a longer wavelength range (e.g., 450-700 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the λ_em.

-

Molar Extinction Coefficient Determination

Objective: To quantify the light-absorbing capability of the fluorophore at a specific wavelength.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a chosen solvent.

-

Measurement: Measure the absorbance of each solution at the λ_abs using a UV-Vis spectrophotometer.

-

Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To measure the efficiency of photon emission after absorption.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

-

Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Data Acquisition:

-

Measure the absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectra of both, exciting at the same wavelength.

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time the fluorophore spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

-

Sample Preparation: Prepare a deoxygenated solution of this compound in the solvent of interest.

-

Data Acquisition:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λ_abs.

-

Detect the emitted single photons using a high-speed detector.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

-

Analysis:

-

A histogram of these time delays is constructed, representing the fluorescence decay curve.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τ_f). A study of Coumarin 343 at a water/1,2-dichloroethane interface revealed a non-exponential decay, which was fitted to a double exponential decay function, indicating the presence of both monomeric and aggregated species with distinct lifetimes.[1][2]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for characterizing the photophysical properties of this compound.

References

- 1. Time-resolved total internal reflection fluorescence spectroscopy Part I. Photophysics of Coumarin 343 at liquid/liquid interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Time-resolved total internal reflection fluorescence spectroscopy Part I. Photophysics of Coumarin 343 at liquid/liquid interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Figure 3 from Time-resolved total internal reflection fluorescence spectroscopy. Part I. Photophysics of Coumarin 343 at liquid/liquid interface. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Coumarin-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for coumarin-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3] This document provides a comparative analysis of key synthetic methods, detailed experimental protocols, and visual representations of reaction mechanisms to aid in research and development.

Core Synthetic Methodologies

The synthesis of the coumarin-3-carboxylic acid scaffold is predominantly achieved through condensation reactions. The most prominent and versatile of these are the Knoevenagel condensation and the Perkin reaction.[4][5]

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for the synthesis of coumarin-3-carboxylic acids and their esters.[5][6] This reaction involves the condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as malonic acid, dialkyl malonates, or Meldrum's acid, in the presence of a basic catalyst.[6][7][8] The reaction proceeds through a tandem Knoevenagel condensation and intramolecular cyclization.[7] A variety of catalysts can be used, ranging from simple amines like piperidine (B6355638) and triethylamine (B128534) to more complex systems, including L-proline and various solid-supported catalysts.[5][6][7] The choice of catalyst and reaction conditions can significantly influence the reaction yield and purity of the product.

A notable advantage of the Knoevenagel condensation is its applicability to a wide range of substituted salicylaldehydes, allowing for the synthesis of a diverse library of coumarin-3-carboxylic acid derivatives.[5][6] Furthermore, recent advancements have focused on developing more environmentally friendly protocols, utilizing green solvents like water and ethanol (B145695), or even solvent-free conditions.[9][10]

Perkin Reaction

The Perkin reaction, historically one of the first methods for coumarin (B35378) synthesis, involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, such as sodium acetate.[4][11] The reaction proceeds via an aldol-type condensation followed by intramolecular cyclization (lactonization) to form the coumarin ring.[4][12] While a classic method, the Perkin reaction is generally more suitable for the synthesis of simple coumarins and may require harsher conditions compared to the Knoevenagel condensation.[6]

Comparative Data of Synthesis Pathways

The following table summarizes quantitative data from various reported synthetic protocols for coumarin-3-carboxylic acid and its esters, primarily via the Knoevenagel condensation, to allow for easy comparison of different catalytic systems and conditions.

| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Salicylaldehyde, Diethyl malonate | Piperidine, Acetic acid / Ethanol | Reflux | 1 | - | [6] |

| Salicylaldehyde, Diethyl malonate | L-proline (10 mol%) / Ethanol | 80 | 18 | 94 | [5][13] |

| Salicylaldehyde, Meldrum's acid | Triethylamine / Solvent-free | - | - | 93 | [7] |

| Substituted Salicylaldehydes, Meldrum's acid | Water Extract of Rice Straw Ash / Water | Room Temp | 3.7-5.3 | 72-94 | [9] |

| 2-Hydroxybenzaldehydes, Dimethyl malonate | Waste Curd Water / Ultrasonic Irradiation | 40 | - | Good-Outstanding | [10] |

| Salicylaldehyde derivatives, Meldrum's acid | 2-carbamoylhydrazine-1-sulfonic acid / Solvent-free | 50 | - | - | [14] |

| o-Vanillin, Diethyl malonate | Piperidine acetate, Lithium sulfate (B86663) / Ultrasound | 50 | 0.25 | 96-97 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Knoevenagel Condensation using Piperidine Catalyst[6]

Synthesis of Ethyl Coumarin-3-carboxylate

-

To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), pure ethanol (5 mL), piperidine (0.1 mL), and one drop of acetic acid.

-

Add one or two boiling stones and attach a reflux condenser.

-

Heat the reaction mixture under reflux for 1 hour.

-

Monitor the reaction progress by TLC using 60% diethyl ether/petroleum ether as the eluent.

-

After completion, allow the flask to cool to room temperature.

-

Add cold water (10 mL) to the flask and cool it in an ice bath to precipitate the product.

-

Collect the crystals by vacuum filtration using a Büchner funnel, washing them twice with a cold 50/50 water/ethanol solution (2 x 20 mL).

-

Dry the product overnight in an oven.

Hydrolysis to Coumarin-3-carboxylic Acid

-

In a 50 mL round-bottom flask, combine the synthesized coumarin ester (1.0 g, 4.6 mmol), ethanol (10 mL), water (4 mL), and potassium hydroxide (B78521) (1.0 g, 17.8 mmol).

-

Add boiling stones and heat the solution to its boiling point until a clear solution is obtained (approximately 30 minutes).

-

In a separate 100 mL Erlenmeyer flask, add HCl (2 M, 10 mL) and a magnetic stirrer.

-

Slowly add the hot reaction mixture to the stirred HCl solution.

-

Observe the formation of the acid precipitate and cool the mixture in an ice bath to complete precipitation.

-

Collect the product by vacuum filtration.

Protocol 2: L-proline Catalyzed Knoevenagel Condensation[5][13]

Synthesis of Coumarin-3-carboxylic Esters

-

In a reaction vessel, combine the substituted salicylaldehyde (1.0 mmol), the corresponding malonate ester (1.2 mmol), L-proline (10 mol%), and ethanol as the solvent.

-

Heat the reaction mixture to 80°C and stir for the required time (e.g., 18 hours for a 94% yield with diethyl malonate).

-

Monitor the reaction by TLC.

-

Upon completion, the pure product may crystallize from the reaction mixture upon cooling.

-

If necessary, the product can be isolated by filtration and washed with a cold solvent. This method often avoids the need for column chromatography.

Protocol 3: Synthesis of Coumarin-3-carboxamides[3][16]

-

To a solution of coumarin-3-carboxylic acid (e.g., 70 mg, 0.26 mmol) and HATU (0.12 g, 0.36 mmol) in dry THF (5 mL), add triethylamine (0.1 mL, 1.36 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired aniline (B41778) derivative (1.2 eq.) to the mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, the product can be isolated using standard work-up and purification techniques, such as extraction and column chromatography.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the core reaction mechanisms and a general experimental workflow for the synthesis of coumarin-3-carboxylic acid derivatives.

Caption: Knoevenagel condensation pathway for coumarin-3-carboxylic acid.

Caption: Perkin reaction mechanism for the synthesis of coumarin.

Caption: General experimental workflow for coumarin-3-carboxylic acid synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. sciforum.net [sciforum.net]

- 13. biomedres.us [biomedres.us]

- 14. researchgate.net [researchgate.net]

- 15. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Fluorescence Mechanism of Coumarin-Based Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the fluorescence of coumarin-based dyes, their structure-property relationships, and the experimental protocols essential for their characterization.

Core Mechanism of Fluorescence in Coumarin (B35378) Dyes

Coumarin dyes, built upon the 1,2-benzopyrone scaffold, are a cornerstone of fluorescent probe development due to their high quantum yields, photostability, and environmentally sensitive emission spectra.[1][2] Their fluorescence properties are primarily dictated by electronic transitions within the molecule, heavily influenced by a phenomenon known as Intramolecular Charge Transfer (ICT).

Upon excitation with light of an appropriate wavelength, a coumarin molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent de-excitation process can occur through several pathways, with fluorescence being the radiative decay from S₁ back to S₀.

Intramolecular Charge Transfer (ICT): The key to the vibrant fluorescence of many coumarin dyes lies in the ICT process.[3] Typically, these dyes are designed with an electron-donating group (EDG), such as an amino or hydroxyl group, at the 7-position and often an electron-withdrawing group (EWG) at the 3- or 4-position.[4][5] Upon excitation, electron density shifts from the EDG to the EWG through the π-conjugated system of the coumarin ring. This creates a more polar excited state with a larger dipole moment compared to the ground state.[6] The efficiency and energy of this ICT process are highly sensitive to the local environment, making coumarins excellent sensors for polarity and viscosity.[1][7]

Twisted Intramolecular Charge Transfer (TICT): A competing, often non-radiative, pathway is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[8] In polar solvents, flexible substituents, particularly amino groups at the 7-position, can twist out of the plane of the coumarin ring in the excited state.[7][9] This twisted conformation is typically non-emissive or weakly emissive and provides a pathway for non-radiative decay, leading to a decrease in the fluorescence quantum yield.[8][9] The formation of the TICT state is a significant factor in the solvatochromism of many coumarin dyes, where fluorescence intensity decreases in more polar solvents.[7]

Other Mechanisms: While ICT is dominant, other mechanisms like Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) can be engineered into coumarin-based probes for specific sensing applications.[10][11]

Caption: Core fluorescence mechanism in coumarin dyes.

Structure-Property Relationships

The photophysical properties of coumarin dyes can be precisely tuned by modifying their molecular structure. The position and nature of substituents on the coumarin core have predictable effects on the absorption and emission spectra, quantum yield, and photostability.[12]

-

7-Position (Electron-Donating Groups): This is the most common site for modification. Introducing strong electron-donating groups like dialkylamino or hydroxyl groups significantly enhances the ICT character, leading to a red-shift (longer wavelength) in both absorption and emission and generally a higher fluorescence quantum yield.[13][14]

-

3- and 4-Positions (Electron-Withdrawing Groups): The introduction of electron-withdrawing groups such as cyano (-CN) or trifluoromethyl (-CF₃) at these positions further promotes the "push-pull" electronic nature of the dye.[5][15] This enhances the ICT effect, leading to larger Stokes shifts and further red-shifted emission. These groups can also improve photostability.[12]

-

Structural Rigidity: Restricting the rotational freedom of substituents, for example, by incorporating them into a ring system, can suppress the formation of non-emissive TICT states. This strategy is often employed to create brighter and more robust fluorophores.[8]

Caption: Structure-property relationships in coumarin dyes.

Quantitative Photophysical Data

The following table summarizes key photophysical properties for several common coumarin dyes, illustrating the effects of structural modifications.

| Coumarin Dye | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Coumarin 1 | 375 | 456 | - | Water | [14] |

| Coumarin 2 | 365 | 470 | - | Water | [14] |

| Coumarin 30 | - | - | Varies with polarity | Various | [7] |

| Coumarin 152 | - | - | - | Various | [16] |

| Coumarin 500 | - | - | Unusually low in nonpolar solvents | Various | [17] |

Note: Photophysical properties are highly solvent-dependent. The values presented are illustrative and may vary based on experimental conditions.

Experimental Protocols

Accurate characterization of coumarin dyes is crucial for their application. Below are detailed protocols for key experiments.

Synthesis of Coumarin Dyes

While numerous methods exist, classical approaches like the Pechmann, Knoevenagel, and Perkin reactions are still widely used for synthesizing the coumarin scaffold.[15] More modern methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), offer greater flexibility for introducing diverse substituents.[15][18]

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique that compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield (ΦF).[19]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

10 mm path length fluorescence and absorption cuvettes

-

Spectroscopic grade solvents

-

Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Test coumarin dye

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the standard and the test dye in the same solvent. The solvent should be spectroscopic grade and checked for background fluorescence.

-

Prepare Dilutions: Prepare a series of dilutions for both the standard and the test sample. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence:

-

Set the excitation wavelength on the spectrofluorometer. Use the same excitation wavelength for both the standard and the test sample.

-

Ensure the excitation and emission slit widths are identical for all measurements.[20]

-

Record the corrected fluorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the resulting linear plots for the standard (GradST) and the test sample (GradX).

-

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

-

Caption: Workflow for relative fluorescence quantum yield measurement.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 14. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.uci.edu [chem.uci.edu]

- 20. benchchem.com [benchchem.com]

A Technical Guide to Coumarin 343 and Coumarin 343 X Carboxylic Acid: Key Differentiators for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of Coumarin 343 and its derivative, Coumarin 343 X carboxylic acid, for researchers, scientists, and professionals in drug development. This document outlines the core chemical, physical, and spectral differences between these two fluorescent molecules and provides insights into their respective applications, particularly in the realm of bioconjugation and cellular imaging.

Core Structural and Functional Differences

Coumarin 343 is a well-established blue-emitting fluorophore known for its hydrophilic nature.[1] Its derivative, this compound, is functionally enhanced with an aminohexanoyl linker, commonly referred to as the "X" component. This linker arm is the primary structural differentiator and imparts significant functional advantages.

The core difference lies in the addition of this linker, which provides spatial separation between the fluorophore and its conjugation target. This separation is crucial for minimizing quenching effects and maintaining the dye's quantum yield upon labeling. Furthermore, the linker can improve the solubility of the dye-conjugate in aqueous buffers.[2][3]

At a Glance: Key Structural and Functional Differences

| Feature | Coumarin 343 | This compound |

| Core Structure | Unmodified Coumarin 343 | Coumarin 343 with an aminohexanoyl linker |

| Reactive Group | Carboxylic Acid | Carboxylic Acid |

| Key Functional Aspect | Direct conjugation via the carboxylic acid | Spatially separated conjugation |

| Primary Advantage | Smaller size | Reduced quenching, potentially improved solubility |

Comparative Physicochemical and Spectral Properties

The addition of the aminohexanoyl linker in this compound results in a higher molecular weight. While the core fluorophore remains the same, the linker can have a subtle impact on the spectral properties. Both molecules are effective Förster Resonance Energy Transfer (FRET) donors for fluorescein (B123965) (FAM).[2][4]

Table 1: Physicochemical Properties

| Property | Coumarin 343 | This compound |

| Molecular Formula | C₁₆H₁₅NO₄[5] | C₂₂H₂₆N₂O₅ |

| Molecular Weight | 285.3 g/mol [5] | 398.45 g/mol [4] |

| CAS Number | 55804-65-4[5] | 946123-11-1 |

| Appearance | Solid[5] | Yellow crystals[6] |

| Solubility | Slightly soluble in Chloroform and DMSO[5] | Well soluble in DMF and DMSO; moderately soluble in DCM, DCE, and EtOAc; insoluble in diethyl ether[6][7] |

Table 2: Spectral Properties

| Property | Coumarin 343 | This compound |

| Excitation Maximum (λex) | ~443-446 nm[5][8] | 437 nm |

| Emission Maximum (λem) | ~461-519 nm[5][8] | 477 nm |

| Molar Extinction Coefficient (ε) | Not specified in findings | 39,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | Not specified in findings | 0.63 |

Experimental Protocols and Methodologies

Synthesis of Coumarin 343

A common method for the synthesis of Coumarin 343 involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound. One documented protocol involves the hydrolysis of a precursor in the presence of concentrated hydrochloric acid.

Experimental Protocol: Synthesis of Coumarin 343

-

A solution of the Coumarin 343 precursor (e.g., 2.0 g, 6.38 mmol) is prepared in 20 mL of concentrated HCl solution.

-

The solution is stirred at 25 °C for 24 hours.

-

Following the completion of the reaction, 100 mL of water is added to the solution.

-

The mixture is extracted three times with 50 mL of ethyl acetate.

-

The combined organic layers are washed with 50 mL of H₂O and brine.

-

The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the final product.[9]

Conceptual Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a conceptual pathway can be derived. This would typically involve the synthesis of an amine-reactive derivative of Coumarin 343, such as an N-hydroxysuccinimide (NHS) ester, followed by reaction with 6-aminohexanoic acid.

Conceptual Workflow: Synthesis of this compound

Caption: Conceptual synthesis of this compound.

Labeling of Biomolecules using Coumarin 343 X Azide

A common application for derivatives of Coumarin 343 X is the labeling of biomolecules via click chemistry. The following is a generalized protocol for labeling cellular components using Coumarin 343 X azide.

Experimental Protocol: Cellular Labeling with Coumarin 343 X Azide

-

Introduction of Alkyne Handle: Cells are metabolically labeled with an alkyne-modified precursor (e.g., an amino acid or sugar).

-

Cell Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution such as 0.1% Triton X-100 in PBS.

-

Click Reaction: A click reaction cocktail is prepared containing:

-

10 µM Coumarin 343 X azide

-

1 mM CuSO₄

-

10 mM sodium ascorbate (B8700270) (freshly prepared)

-

100 µM TBTA ligand

-

-

Incubation: Cells are incubated with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing and Imaging: Cells are washed three times with PBS and then imaged using a fluorescence microscope with appropriate filters for Coumarin 343 (e.g., excitation ~440 nm, emission ~480 nm).[10]

Application in Förster Resonance Energy Transfer (FRET)

Both Coumarin 343 and its "X" derivative are suitable as FRET donors for fluorescein (FAM). The efficiency of FRET is highly dependent on the distance between the donor and acceptor molecules. The linker in this compound can provide a fixed and optimal separation distance, potentially leading to more consistent and predictable FRET efficiency in labeled biomolecules.

Logical Workflow: FRET-Based Assay

Caption: Logical workflow for a FRET-based interaction assay.

Conclusion

The primary distinction between Coumarin 343 and this compound is the presence of an aminohexanoyl linker in the latter. This structural modification in this compound offers significant advantages for bioconjugation, including spatial separation to minimize quenching and potentially improved solubility. These features make it a highly suitable candidate for applications requiring precise fluorescent labeling, such as FRET-based assays and cellular imaging. The choice between the two will depend on the specific requirements of the experiment, with the "X" derivative being preferable for applications where the fluorophore is conjugated to a biomolecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound, 5mg | Labscoop [labscoop.com]

- 7. AF 343 (Кумарин)-X-карбоновая кислота | CAS#:946123-11-1 [ru.lumiprobe.com]

- 8. Coumarin 343 | Fluorescent Dye | AxisPharm [axispharm.com]

- 9. soc.chim.it [soc.chim.it]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bioorthogonal Chemistry with Coumarin 343 X Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules—such as glycans, proteins, and lipids—in real time and within their native cellular environment.[1][2] The core principle of this methodology is the introduction of a bioorthogonal functional group, or a "chemical reporter," into a cellular substrate. This is followed by the introduction of a probe containing a complementary functional group that specifically reacts with the reporter, enabling detection and visualization.[1]

Key characteristics of bioorthogonal reactions include:[2]

-

High Selectivity: The reaction must be highly specific to the target functional group, avoiding off-target reactions with other biological molecules.

-

Rapid Kinetics: The reaction needs to proceed quickly under physiological conditions, even at low concentrations.

-

Biocompatibility: The reactants and products should be non-toxic and not perturb the normal functions of the cell.

-

Chemical Inertness: The newly formed covalent bond should be stable and inert to biological reactions.

Two of the most prominent bioorthogonal reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Both reactions involve the formation of a stable triazole linkage between an azide (B81097) and an alkyne. CuAAC utilizes a copper(I) catalyst to accelerate the reaction, while SPAAC employs a strained cyclooctyne (B158145) that reacts spontaneously with an azide, obviating the need for a potentially toxic metal catalyst in live-cell applications.[3][4]

Coumarin (B35378) 343 X Azide: A Versatile Bioorthogonal Probe

Coumarin 343 X azide is a fluorescent probe featuring a blue-emitting coumarin fluorophore and an azide functional group.[5][6] This design allows for its participation in "click chemistry" reactions, enabling the covalent labeling of biomolecules that have been modified to contain an alkyne handle.[5][6] The "X" in its name signifies a spacer arm that separates the fluorophore from the azide, which can help to minimize potential steric hindrance and interference with the function of the labeled biomolecule.[5][7]

Photophysical and Chemical Properties

The utility of Coumarin 343 X azide as a fluorescent reporter is defined by its photophysical properties. These characteristics determine its brightness, spectral compatibility with other fluorophores, and suitability for various imaging techniques.

| Property | Value | Reference |

| Excitation Maximum (λmax) | 437 nm | [5] |

| Emission Maximum (λem) | 477 nm | [5] |

| Molar Extinction Coefficient (ε) | 39,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | 0.63 | [5] |

| Labeling Chemistry | Copper-catalyzed or copper-free click chemistry | [5] |

| Cell Permeability | Generally low for the dye itself; requires introduction of alkyne-modified targets into the cell. | [5] |

| Photostability | Moderate | [5] |

Key Bioorthogonal Reactions with Coumarin 343 X Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used bioorthogonal reaction.[8] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted triazole.[4] This reaction is typically used for labeling fixed and permeabilized cells due to the cytotoxicity of the copper catalyst.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it ideal for live-cell imaging.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Carboxylic Acid Group in Coumarin Functionalization: A Technical Guide for Researchers

Abstract: Coumarins, a prominent class of benzo-α-pyrones, are scaffolds of significant interest in medicinal chemistry, materials science, and biological imaging due to their diverse pharmacological and photophysical properties.[1] At the heart of their synthetic versatility lies the coumarin-3-carboxylic acid framework. The carboxylic acid group at the C3 position is not merely a passive substituent; it is a powerful and versatile functional handle that dictates the molecule's reactivity and provides a gateway to a vast chemical space of derivatives. This technical guide provides an in-depth exploration of the multifaceted roles of the carboxylic acid group in coumarin (B35378) functionalization, including its use as a handle for derivatization, as an activating group for C-C and C-X bond formation, and its profound influence on biological activity. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to facilitate further innovation in the field.

Synthesis of Coumarin-3-Carboxylic Acids

The most prevalent and efficient method for synthesizing coumarin-3-carboxylic acids and their corresponding esters is the Knoevenagel condensation .[2][3] This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as diethyl malonate or Meldrum's acid, in the presence of a basic catalyst like piperidine (B6355638) or an organocatalyst like L-proline.[2][4][5] The resulting ester can then be hydrolyzed to yield the target coumarin-3-carboxylic acid.[3] While other classical methods like the Perkin, Pechmann, and Wittig reactions are used for general coumarin synthesis, the Knoevenagel route is particularly dominant for accessing the C3-carboxylated scaffold.[2][6][7]

The Carboxylic Acid as a Versatile Handle for Derivatization

The carboxylic acid group is a cornerstone of organic synthesis, enabling straightforward conversion into a wide array of functional groups. This reactivity is extensively exploited in the functionalization of coumarins to generate libraries of compounds for structure-activity relationship (SAR) studies.

Amidation

The conversion of coumarin-3-carboxylic acid into amides is a key strategy for modulating biological activity. The resulting carboxamides have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9][10] The synthesis is typically achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (N,N'-dicyclohexylcarbodiimide) can be used to facilitate the reaction directly.[10]

The modification of the amide moiety has a profound impact on anticancer activity. As shown in Table 1, the introduction of substituted phenyl groups can lead to potent cytotoxicity against various cancer cell lines.[10][11]

Table 1. Synthesis and Anticancer Activity of Coumarin-3-Carboxamide Derivatives

| Compound | Amine Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 14a | Aniline | HepG2 | 10.12 | [10] |

| HeLa | 1.15 | [10] | ||

| 14b | 4-Fluoroaniline | HepG2 | 4.85 | [10] |

| HeLa | 0.39 | [10] | ||

| 14e | 2,5-Difluoroaniline | HepG2 | 2.62 | [10] |

| HeLa | 0.75 | [10] | ||

| 5o | Hydrazine | Hela | 0.85 | [12] |

| | | HCT116 | 1.01 |[12] |

IC₅₀: Half-maximal inhibitory concentration. HepG2 (human liver cancer), HeLa (human cervical cancer), HCT116 (human colon cancer).

Esterification

Esterification of the carboxyl group is another common modification, often used to improve properties like cell permeability or to act as a prodrug strategy.[13] Esters can be synthesized via Fischer esterification under acidic conditions or by reacting the corresponding acyl chloride with an alcohol.[1] A domino reaction involving conjugate addition, decarboxylation, and esterification has also been developed, showcasing a catalyst-free method to produce complex ester derivatives.[13]

The Carboxylic Acid as an Activating and Directing Group

Beyond serving as a synthetic handle, the carboxylic acid group fundamentally influences the reactivity of the coumarin core, enabling a range of advanced functionalization reactions.

Decarboxylative Functionalization

The carboxyl group is an excellent leaving group in the form of CO₂, a feature that has been exploited in numerous decarboxylative cross-coupling reactions.[1][14] This strategy allows for the formal installation of various substituents at the C3 or C4 positions. The presence of the carboxyl group facilitates the reaction, which proceeds through the loss of carbon dioxide to generate a reactive intermediate that then couples with a reaction partner.[1] This has enabled C3-functionalizations such as arylation, alkylation, and acylation.[1]

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides [mdpi.com]

- 10. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Coumarin-3-Carboxylic Acid: C3/C4-Functionalizations and Cyclization Reactions [rimpacts.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Coumarin 343 X Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 is a blue-emitting fluorophore valuable for protein labeling, enabling researchers to visualize and track proteins in various biological assays. This document provides a detailed protocol for the covalent labeling of proteins using Coumarin 343 X carboxylic acid. The protocol first describes the activation of the carboxylic acid group to a more reactive N-hydroxysuccinimide (NHS) ester, followed by the conjugation of the activated dye to primary amines on the target protein.

The primary reactive sites for amine-reactive dyes on proteins are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. The reaction forms a stable amide bond, covalently attaching the Coumarin 343 fluorophore to the protein. This method is widely applicable for preparing fluorescently labeled proteins for use in fluorescence microscopy, flow cytometry, immunoassays, and fluorescence resonance energy transfer (FRET) studies.

Principle of the Reaction

The labeling process is a two-step procedure. First, the carboxylic acid group of Coumarin 343 X is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester of Coumarin 343 X, which is highly reactive towards primary amines. In the second step, the amine-reactive NHS ester is incubated with the protein in a slightly alkaline buffer (pH 7.2-8.5) to facilitate the nucleophilic attack of the deprotonated primary amines on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.

Materials and Reagents

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., gel filtration desalting column)

-

Storage Buffer: Buffer appropriate for the long-term stability of the protein (e.g., PBS with a preservative)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the protein labeling protocol. Optimization may be required for specific proteins and desired degrees of labeling.

| Parameter | Recommended Value | Notes |

| Dye Activation | ||

| EDC to Carboxylic Acid Molar Ratio | 10-fold molar excess | A higher excess may be needed for less efficient reactions. |

| NHS/Sulfo-NHS to Carboxylic Acid Molar Ratio | 2-5-fold molar excess | Sulfo-NHS is recommended for aqueous reactions to increase solubility. |

| Activation Time | 15-30 minutes | At room temperature. |

| Protein Labeling | ||

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of Dye to Protein | 5-20 fold | This should be optimized to achieve the desired Degree of Labeling (DOL). |

| Reaction pH | 8.3 - 8.5 | Optimal for the reaction with primary amines.[1][2] |

| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | Longer incubation times may increase the DOL. |

| Spectroscopic Properties of Coumarin 343 X NHS ester | ||

| Excitation Maximum (λ_max_) | 437 nm[1][3] | |

| Emission Maximum (λ_em_) | 477 nm[1][3] | |

| Molar Extinction Coefficient (ε) | 39,000 M⁻¹cm⁻¹[1][3] | At 437 nm. |

| Correction Factor (CF₂₈₀) | 0.24[1] | CF₂₈₀ = A₂₈₀ of the dye / A_max_ of the dye. |

Experimental Protocols

Part 1: Activation of this compound to its NHS Ester

This protocol describes the in-situ generation of the amine-reactive Coumarin 343 X NHS ester.

-

Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Dissolve this compound: Dissolve the this compound in a small amount of anhydrous DMSO or DMF.

-

Activate the Dye:

-

In a microcentrifuge tube, combine the dissolved this compound with the appropriate volumes of EDC and NHS (or Sulfo-NHS) solutions in Activation Buffer.

-

The final concentrations should reflect a 10-fold molar excess of EDC and a 2-5-fold molar excess of NHS/Sulfo-NHS relative to the this compound.

-

Incubate the mixture for 15-30 minutes at room temperature.[4]

-

Part 2: Labeling of Protein with Activated Coumarin 343 X NHS Ester

-

Prepare Protein Sample:

-

Dissolve the protein of interest in the Reaction Buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.

-

Ensure that the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

-

-

Labeling Reaction:

-

Add the freshly prepared activated Coumarin 343 X NHS ester solution from Part 1 to the protein solution. The molar excess of the dye to the protein should be between 5 and 20-fold, depending on the desired degree of labeling.

-

Gently mix the reaction solution and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0 or 1 M glycine, to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

Part 3: Purification of the Labeled Protein

It is crucial to remove the unreacted dye and byproducts from the labeled protein. Gel filtration chromatography is a common and effective method for this purpose.

-

Prepare the Desalting Column: Equilibrate a gel filtration desalting column (e.g., Sephadex G-25) with the desired storage buffer according to the manufacturer's instructions.

-

Purify the Conjugate:

-

Apply the reaction mixture to the top of the equilibrated column.

-

Elute the labeled protein with the storage buffer. The labeled protein will typically elute first, while the smaller, unreacted dye molecules will be retained on the column and elute later.

-

Collect the fractions containing the purified, labeled protein. The protein-containing fractions can often be identified by their color and by monitoring the absorbance at 280 nm.

-

Part 4: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

-

Measure Absorbance:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of Coumarin 343 (437 nm, A_max_).

-

-

Calculate Protein Concentration:

-

First, correct the A₂₈₀ for the absorbance of the dye at this wavelength using the correction factor (CF₂₈₀).

-

Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein_ × path length)

-

where ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A_max_ / (ε_dye_ × path length)

-

where ε_dye_ is the molar extinction coefficient of Coumarin 343 at 437 nm (39,000 M⁻¹cm⁻¹).

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Storage of Labeled Protein

Store the purified, labeled protein in an appropriate buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, it is recommended to add a cryoprotectant such as glycerol (B35011) and to aliquot the sample to avoid repeated freeze-thaw cycles. Protect the labeled protein from light.

Experimental Workflow Diagram```dot

Caption: Chemical reaction pathway for protein labeling with an NHS ester.

References

Application Notes and Protocols for Live-Cell Imaging with Coumarin 343 X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 and its derivatives are valuable fluorescent probes for live-cell imaging due to their bright blue emission, good quantum yields, and sensitivity to the local microenvironment. This document provides detailed application notes and protocols for the use of functionalized Coumarin 343, specifically Coumarin 343 X azide (B81097), in live-cell imaging applications. The primary focus is on covalent labeling of biomolecules through "click chemistry," a highly specific and bioorthogonal ligation reaction. These protocols are designed to guide researchers in labeling and visualizing various cellular components and processes.

Photophysical Properties of Coumarin 343

The selection of a suitable fluorophore is critical for successful fluorescence microscopy. Coumarin 343 exhibits favorable photophysical properties for live-cell imaging. A summary of its key characteristics is presented in Table 1.

| Photophysical Property | Value | Units | Reference(s) |

| Absorption Maximum (λabs) | 437 | nm | [1] |

| Emission Maximum (λem) | 477 | nm | [1] |

| Molar Extinction Coefficient (ε) | 39,000 | M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (ΦF) | 0.63 | - | [1] |

| Fluorescence Lifetime (τF) | ~3.6 | ns | [1] |

Experimental Workflows and Protocols

Live-cell labeling with Coumarin 343 X azide typically involves a two-step process: metabolic incorporation of a bioorthogonal handle (an alkyne or azide) into the target biomolecule, followed by the click chemistry reaction with the fluorescently labeled probe.

Protocol for Metabolic Labeling of Proteins

This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-azidohomoalanine (AHA) or homopropargylglycine (HPG), into newly synthesized proteins.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free medium

-

L-azidohomoalanine (AHA) or Homopropargylglycine (HPG) stock solution (in DMSO or PBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and grow to 50-70% confluency.

-

Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine pools.

-

Metabolic Labeling: Replace the methionine-free medium with methionine-free medium supplemented with AHA or HPG at a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and protein synthesis rate.

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove the unincorporated amino acid analog. The cells are now ready for the click chemistry reaction.

Protocol for Metabolic Labeling of Lipids

This protocol outlines the metabolic incorporation of an alkyne-modified fatty acid or isoprenoid analog into cellular lipids.

Materials:

-

Adherent mammalian cells (e.g., HeLa, COS-7)

-

Complete cell culture medium

-

Alkyne-modified lipid precursor (e.g., C15Alk for prenylation) stock solution (in DMSO)

-

(Optional) HMG-CoA reductase inhibitor (e.g., lovastatin)

-

PBS

Procedure:

-

Cell Seeding: Seed cells as described in section 2.1.

-

(Optional) Inhibition of Endogenous Synthesis: To enhance the incorporation of the alkyne-modified lipid, endogenous lipid synthesis can be inhibited. For example, when labeling prenylated proteins, pre-treat the cells with an HMG-CoA reductase inhibitor like lovastatin (B1675250) (25 µM) overnight.[2][3]

-

Metabolic Labeling: Add the alkyne-modified lipid precursor to the culture medium. For example, for prenylome labeling, use C15Alk at a final concentration of 10-50 µM.[2][3]

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.[2][3]

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove the unincorporated lipid analog. The cells are now ready for the click chemistry reaction.

Click Chemistry Reaction Protocols

There are two main types of click chemistry reactions suitable for live-cell imaging: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to cells. The use of a copper-chelating ligand like THPTA is crucial to accelerate the reaction and minimize cytotoxicity.[4][5]

Materials:

-

Metabolically labeled cells

-

Coumarin 343 X azide stock solution (in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (in water)

-

Sodium ascorbate (B8700270) stock solution (in water, prepare fresh)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (in water)

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use by adding the reagents in the following order to pre-warmed PBS:

-

Coumarin 343 X azide (final concentration: 10-50 µM)

-

Copper(II) sulfate (final concentration: 50-100 µM)

-

THPTA (final concentration: 250-500 µM; 5 equivalents to CuSO₄)

-

Sodium ascorbate (final concentration: 1-2.5 mM)

-

-

Labeling Reaction: Remove the PBS from the washed, metabolically labeled cells and add the click reaction cocktail.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells three times with PBS to remove the click chemistry reagents.

-

Imaging: The cells are now ready for imaging. Replace the PBS with an appropriate imaging medium (e.g., phenol (B47542) red-free medium).

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), making it highly biocompatible and ideal for live-cell imaging.[1][6][7] In this case, the metabolic labeling would introduce an azide handle, and a cyclooctyne-derivatized Coumarin 343 would be used. Assuming the user's "Coumarin 343 X" can be a cyclooctyne derivative, the following protocol applies.

Materials:

-

Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz for glycans)

-

Coumarin 343-cyclooctyne derivative (e.g., DBCO-Coumarin 343) stock solution (in DMSO)

-

PBS

-

Complete cell culture medium

Procedure:

-

Prepare Labeling Solution: Dilute the Coumarin 343-cyclooctyne derivative in pre-warmed complete culture medium to a final concentration of 20-50 µM.[1]

-

Labeling Reaction: Remove the PBS from the washed, metabolically labeled cells and add the labeling solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

-

Washing: Gently wash the cells three times with warm PBS to remove the unreacted dye.[1]

-

Imaging: The cells are now ready for imaging in an appropriate imaging medium.

Live-Cell Imaging and Data Acquisition

Microscope Setup:

-

Use a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

-

Use a filter set appropriate for Coumarin 343 (Excitation: ~440 nm, Emission: ~480 nm).

-

Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Minimizing Phototoxicity: Phototoxicity is a major concern in live-cell imaging.[8][9] To minimize phototoxicity:

-

Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.

-

Keep exposure times as short as possible.

-

Use time-lapse imaging with the longest possible intervals that still capture the dynamics of the process of interest.

-

When not acquiring images, block the excitation light path.[10]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Low or No Fluorescent Signal | - Inefficient metabolic labeling.- Inefficient click reaction.- Low expression of the target biomolecule.- Photobleaching. | - Optimize the concentration of the metabolic precursor and incubation time.- For CuAAC, ensure the sodium ascorbate is fresh and the catalyst components are added in the correct order.- For SPAAC, consider a more reactive cyclooctyne derivative.- Use a positive control cell line known to express the target.- Reduce excitation light intensity and exposure time; use an anti-fade mounting medium for fixed-cell controls. | [11][12] |

| High Background Fluorescence | - Incomplete washing to remove unbound dye.- Non-specific binding of the dye to cellular components.- Autofluorescence from the cells or medium. | - Increase the number and duration of washing steps.- Include a "no-click" control (cells with metabolic label but no catalyst) to assess non-specific binding.- Use a phenol red-free imaging medium. | [10] |

| Cell Death or Abnormal Morphology | - Cytotoxicity of the metabolic precursor.- Cytotoxicity of the click chemistry reagents (especially copper).- Phototoxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the metabolic precursor.- For CuAAC, ensure the use of a protective ligand like THPTA and minimize the incubation time.- Reduce the excitation light intensity and duration of imaging. | [8][9] |

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. benchchem.com [benchchem.com]

- 12. biotium.com [biotium.com]

Application Notes and Protocols for Coumarin 343 X Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Coumarin (B35378) 343 X azide (B81097), a blue-emitting fluorophore, in click chemistry-based bioconjugation. The protocols cover both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering versatile strategies for labeling biomolecules such as proteins and nucleic acids.

Introduction to Coumarin 343 X Azide

Coumarin 343 X azide is a fluorescent probe featuring a coumarin 343 core, which exhibits strong blue fluorescence, and an azide moiety for covalent labeling via "click chemistry". The "X" in its name denotes a spacer arm, often an aminohexanoyl linker, which enhances solubility and provides spatial separation between the dye and the target biomolecule. This separation minimizes potential interference of the fluorophore with the biomolecule's function. Its bioorthogonal reactivity, high quantum yield, and large Stokes shift make it a valuable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Photophysical and Chemical Properties

The formation of a triazole ring upon click reaction with an alkyne can favorably modulate the photophysical properties of the coumarin fluorophore. Generally, this conjugation leads to an increase in the fluorescence quantum yield and a bathochromic (red) shift in the emission spectrum.

| Property | Coumarin 343 X Azide (Pre-Click) | Coumarin 343-Triazole Conjugate (Post-Click) |

| Excitation Maximum (λex) | ~437 nm | Similar to pre-click |

| Emission Maximum (λem) | ~477 nm | Bathochromic shift (up to +23 nm) observed in similar coumarin-triazoles.[1] |

| Molar Extinction Coeff. (ε) | ~39,000 cm⁻¹M⁻¹ | Generally maintained |

| Fluorescence Quantum Yield (Φ) | ~0.63 | Increase of 1.2- to 9-fold observed in similar coumarin-triazoles.[1] |

| Labeling Chemistry | CuAAC or SPAAC | Stable triazole linkage |

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and high-yielding reaction that utilizes a copper(I) catalyst to ligate terminal alkynes and azides. This protocol is suitable for labeling purified alkyne-modified biomolecules in vitro.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligo)

-

Coumarin 343 X azide

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

DMSO (for dissolving dye)

-

Purification system (e.g., size-exclusion chromatography columns)

Protocol for Labeling an Alkyne-Modified Protein:

-

Preparation of Stock Solutions:

-

Coumarin 343 X azide: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Alkyne-Protein: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

CuSO₄: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh before each use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and Coumarin 343 X azide. A 10-fold molar excess of the dye over the protein is a good starting point.

-

Add the reaction buffer to bring the total volume to the desired amount, ensuring the final protein concentration is appropriate for the reaction.

-

-

Initiation of the Click Reaction:

-

Prepare a premix of the copper catalyst by combining the 20 mM CuSO₄ stock solution and the 100 mM THPTA stock solution at a 1:5 molar ratio (e.g., 10 µL of CuSO₄ and 50 µL of THPTA). Vortex briefly.

-

Add the CuSO₄:THPTA premix to the protein-dye mixture. The recommended final concentration of CuSO₄ is between 50 µM and 250 µM.

-

To initiate the reaction, add the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted Coumarin 343 X azide and copper catalyst using a desalting column or size-exclusion chromatography (SEC).

-

Collect the fractions containing the labeled protein. The success of the conjugation can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~437 nm (for the coumarin dye).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method ideal for labeling biomolecules in environments where copper is cytotoxic, such as in living cells. This protocol describes the labeling of a biomolecule that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

DBCO-functionalized biomolecule (e.g., protein)

-

Coumarin 343 X azide

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving dye)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Protocol for Labeling a DBCO-Functionalized Protein:

-

Preparation of Stock Solutions:

-

Coumarin 343 X azide: Prepare a 10 mM stock solution in anhydrous DMSO.

-

DBCO-Protein: Prepare the protein solution at a concentration of 1-10 mg/mL in an azide-free reaction buffer like PBS, pH 7.4.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-functionalized protein with Coumarin 343 X azide. A molar excess of 1.5 to 10 equivalents of the dye is recommended to ensure efficient conjugation.

-

If necessary, add more reaction buffer. The final concentration of DMSO should be kept low (ideally <10%) to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the reactivity of the specific DBCO reagent and the biomolecule.

-

-

Purification:

-

Purify the labeled protein from unreacted dye using dialysis, size-exclusion chromatography, or a desalting column.

-

The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

-

Visualized Workflows and Mechanisms

General Bioconjugation Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with Coumarin 343 X azide.

Caption: General workflow for biomolecule labeling using click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

This diagram shows the catalytic cycle of the CuAAC reaction.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

This diagram illustrates the catalyst-free SPAAC reaction.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Concluding Remarks

Coumarin 343 X azide is a versatile and highly fluorescent probe for the specific labeling of biomolecules through click chemistry. The choice between CuAAC and SPAAC protocols depends on the specific application, with CuAAC being a rapid and efficient method for in vitro conjugations and SPAAC offering a bioorthogonal approach for copper-sensitive systems and live-cell imaging. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this powerful tool in their scientific endeavors.

References

Application Notes and Protocols for Coumarin 343 X Carboxylic Acid in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Coumarin 343 X carboxylic acid, a blue-emitting fluorophore, in various fluorescence microscopy applications. This versatile dye is particularly well-suited for labeling biomolecules and nanoparticles, enabling visualization of cellular structures, tracking of dynamic processes, and studying molecular interactions.

Properties of this compound

This compound is a fluorescent dye characterized by its strong blue emission. Its key properties are summarized in the table below, making it a valuable tool for a range of fluorescence-based assays. The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules after activation, for instance as an N-hydroxysuccinimide (NHS) ester.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λ_max_) | 437 nm | [1][2] |

| Maximum Emission Wavelength (λ_em_) | 477 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 39,000 M⁻¹cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.63 | [1][2] |

| Molecular Formula | C₂₂H₂₆N₂O₅ | [1] |

| Molecular Weight | 398.45 g/mol | [1] |

| Solubility | Good in DMF and DMSO | [1][3] |

| Appearance | Yellow crystals | [1] |

Key Applications in Fluorescence Microscopy

This compound is a versatile dye with several applications in fluorescence microscopy, primarily after conjugation to a molecule of interest.

-

Immunofluorescence: After conversion to a reactive ester (e.g., NHS ester), the dye can be conjugated to primary or secondary antibodies to visualize specific proteins and cellular structures. Its blue emission provides an excellent color for multiplexing with green and red fluorophores.

-

Nanoparticle Tracking: The dye can be used to label nanoparticles to study their uptake, trafficking, and localization within cells.[4] This is particularly relevant for drug delivery research.

-

Förster Resonance Energy Transfer (FRET): Coumarin 343 can serve as a FRET donor for fluorescein (B123965) (FAM) and other suitable acceptor dyes.[1][2][3][5] This allows for the study of protein-protein interactions and conformational changes in live cells.[6][7][8][9][10]

-

Protein Aggregation Studies: Coumarin derivatives have been employed to study the formation of protein aggregates, which is implicated in various neurodegenerative diseases.

Experimental Protocols

Protocol for Antibody Conjugation using Coumarin 343 X NHS Ester

This protocol describes the conjugation of this compound to an antibody after its activation to an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

-

Sodium bicarbonate buffer (1 M, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Activation of this compound to NHS ester:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add a 1.2-fold molar excess of DSC or a combination of NHS and EDC.

-

Stir the reaction at room temperature for 1-2 hours in the dark.

-

-

Antibody Preparation:

-

Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

-

Add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.

-

-

Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the activated Coumarin 343 X NHS ester solution to the antibody solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature in the dark with continuous stirring.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will elute first.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm (for protein) and 437 nm (for Coumarin 343).

-

Calculate the protein concentration and the dye concentration using the molar extinction coefficients of the antibody and this compound.

-

The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 7.

-

Protocol for Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a Coumarin 343-conjugated secondary antibody for the detection of a primary antibody in fixed cells.

Materials:

-

Cells grown on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody

-

Coumarin 343-conjugated secondary antibody

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-